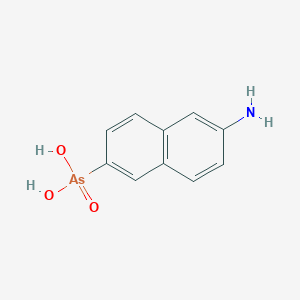
(6-Aminonaphthalen-2-yl)arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Aminonaphthalen-2-yl)arsonic acid: is an organic compound that contains both an aromatic naphthalene ring and an arsonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Aminonaphthalen-2-yl)arsonic acid typically involves the reaction of 6-aminonaphthalene with arsenic acid or its derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium, and the temperature and pH are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to achieve the desired quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (6-Aminonaphthalen-2-yl)arsonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the arsonic acid group to other functional groups.
Substitution: The aromatic ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenate derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: (6-Aminonaphthalen-2-yl)arsonic acid is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound’s potential medicinal properties are being explored, particularly its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which (6-Aminonaphthalen-2-yl)arsonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The arsonic acid group can form bonds with various biological molecules, potentially altering their function and activity. This interaction can lead to changes in cellular processes and pathways, contributing to the compound’s observed effects.
Comparación Con Compuestos Similares
- (4-Aminonaphthalen-1-yl)arsonic acid
- (5-Aminonaphthalen-2-yl)arsonic acid
Comparison: Compared to these similar compounds, (6-Aminonaphthalen-2-yl)arsonic acid has unique structural features that may influence its reactivity and interactions with other molecules
Propiedades
Número CAS |
5450-69-1 |
|---|---|
Fórmula molecular |
C10H10AsNO3 |
Peso molecular |
267.11 g/mol |
Nombre IUPAC |
(6-aminonaphthalen-2-yl)arsonic acid |
InChI |
InChI=1S/C10H10AsNO3/c12-10-4-2-7-5-9(11(13,14)15)3-1-8(7)6-10/h1-6H,12H2,(H2,13,14,15) |
Clave InChI |
JBCHFIJBSDRMPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)[As](=O)(O)O)C=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


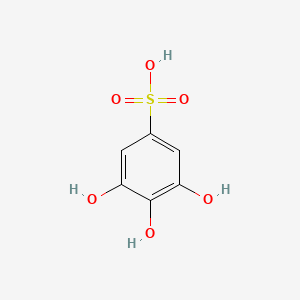
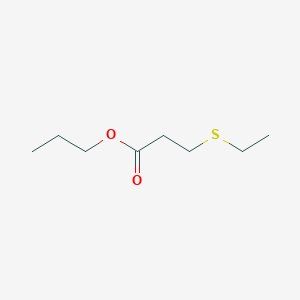
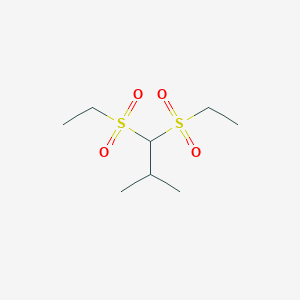
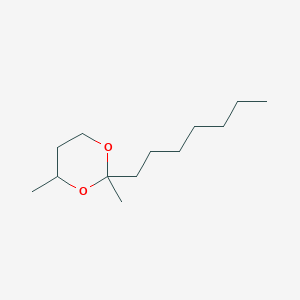
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14739441.png)
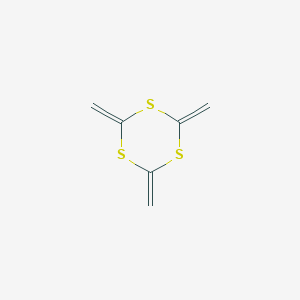


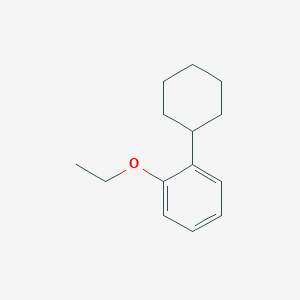
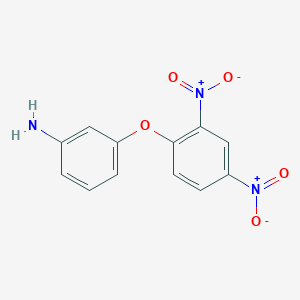
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14739461.png)

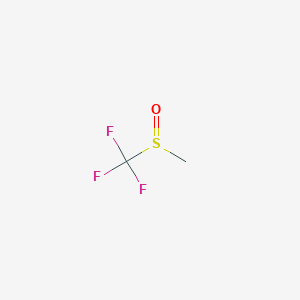
![N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide](/img/structure/B14739475.png)
